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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

11,13-Dihydroivalin, a sesquiterpene lactone of scientific interest. This document details the

spectroscopic data and experimental methodologies that have been pivotal in defining its

molecular structure, offering a valuable resource for researchers in natural product chemistry,

medicinal chemistry, and drug development.

Spectroscopic Data Summary
The structural framework of 11,13-Dihydroivalin has been primarily established through the

application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The

following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR

spectroscopy, which are fundamental to the assignment of its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for 11,13-Dihydroivalin
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.14 dd 4, 7

H-5 2.75 d -

H-6 3.56 dd 9

C₁₃-H₃ 2.19 s -

C₁₄-H₃ 1.65 s -

C₁₅-H₃ 1.27 s -

Table 2: ¹³C NMR Spectroscopic Data for 11,13-Dihydroivalin and Related Compounds
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Carbon
11,13-
Dihydroparthe
nolide (4)

11α-Hydroxy-
dihydroparthe
nolide (5)

11β-Hydroxy-
dihydroparthe
nolide (6)

Nor-
sesquiterpene
ketone (13)

1 125.7 125.8 125.9 80.1

2 31.8 31.7 31.6 37.8

3 39.4 39.5 39.4 34.2

4 139.7 139.6 139.7 139.8

5 51.2 51.3 51.2 50.8

6 82.3 82.4 82.3 78.9

7 48.1 48.2 48.1 54.3

8 27.9 28.0 27.9 28.1

9 36.1 36.2 36.1 36.2

10 133.4 133.5 133.4 133.5

11 41.5 70.9 70.8 209.1

12 178.9 179.1 179.0 176.1

13 12.9 10.1 10.2 29.8

14 16.8 16.7 16.8 16.9

15 17.5 17.6 17.5 17.6

Note: Data for related compounds are provided for comparative analysis. The data for the nor-

sesquiterpene ketone (13) is particularly relevant as it shares a similar core structure.[1]

Experimental Protocols
The elucidation of the structure of 11,13-Dihydroivalin and related sesquiterpene lactones

involves a series of key experiments. The following sections provide a detailed methodology for

these essential procedures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and

stereochemistry of 11,13-Dihydroivalin.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker-AC200

spectrometer or an equivalent instrument.

Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the

hydrogen atoms in the molecule. These parameters provide information about the electronic

environment and neighboring protons for each hydrogen nucleus.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number of

unique carbon atoms and their chemical environments. Techniques such as Distortionless

Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between

methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Experiments: To establish the connectivity between protons and carbons, a suite of

two-dimensional NMR experiments are utilized:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which

protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations

between protons and carbons (typically over two to three bonds), which is crucial for

assembling the carbon skeleton.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Hewlett-Packard HP5985 spectrometer or a similar instrument is used to

obtain mass spectra.

Analysis: The mass spectrum of the parent molecule reveals its molecular weight. High-

resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the

determination of the molecular formula. Fragmentation patterns observed in the mass

spectrum can offer additional structural clues. For a related nor-sesquiterpene ketone, a

molecular ion peak (M⁺) was observed at m/z 238.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation: IR spectra are recorded on a Perkin-Elmer 257 or 1760x spectrometer.

Sample Preparation: Samples are typically analyzed as a thin film on sodium chloride (NaCl)

plates.

Analysis: The presence of characteristic absorption bands in the IR spectrum indicates

specific functional groups. For instance, a broad absorption signal around 3400 cm⁻¹ is

indicative of a hydroxyl group (-OH), while a strong absorption near 1760 cm⁻¹ is

characteristic of a γ-lactone carbonyl group.[1]

Visualizing the Elucidation Pathway and Molecular
Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow of

the structure elucidation process and the chemical structure of 11,13-Dihydroivalin.
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Workflow for the structure elucidation of 11,13-Dihydroivalin.
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Structural relationship between Ivalin and 11,13-Dihydroivalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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